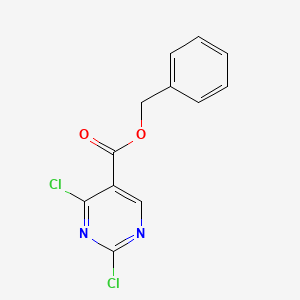

Benzyl 2,4-dichloropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2,4-dichloropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,4-dichloropyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloropyrimidine-5-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using a dehydrating agent to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,4-dichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and organolithium reagents.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrimidine derivative .

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmacologically Active Compounds

Benzyl 2,4-dichloropyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that enhance biological activity against diseases such as cancer and infections. Notably, derivatives of this compound have shown promising results in anticancer and antimicrobial activities.

Case Study: Anticancer Activity

In a laboratory study, this compound was evaluated for its effects on cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis in HepG2 liver cancer cells, demonstrating its potential as an anticancer agent .

Biological Studies

Interaction with Biological Macromolecules

This compound is utilized to investigate the interaction between pyrimidine derivatives and biological macromolecules such as DNA and proteins. Its ability to bind to specific molecular targets allows it to modulate enzyme activities, which is crucial for understanding disease mechanisms and developing therapeutics.

Mechanism of Action

The mechanism involves the inhibition of specific kinases involved in cell signaling pathways. For instance, studies have shown that this compound can inhibit dihydrofolate reductase, an important enzyme in nucleotide synthesis .

Materials Science

Development of Advanced Materials

this compound is also explored for its potential in materials science. Its unique structural properties lend themselves to the creation of materials with specific electronic or optical characteristics. Research indicates that modifications to this compound can lead to materials suitable for electronic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological efficacy. Modifications at the pyrimidine core or the benzyl group can significantly influence potency and selectivity against various biological targets. For example, increasing electron density on the pyrimidine ring has been correlated with enhanced anti-inflammatory activity .

Mechanism of Action

The mechanism of action of Benzyl 2,4-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloropyrimidine: A precursor in the synthesis of Benzyl 2,4-dichloropyrimidine-5-carboxylate, known for its use in various chemical reactions.

Ethyl 2,4-dichloropyrimidine-5-carboxylate: Similar in structure but with an ethyl ester group instead of a benzyl ester, used in different synthetic applications.

Uniqueness

This compound is unique due to its benzyl ester group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its binding affinity and specificity compared to other similar compounds .

Biological Activity

Benzyl 2,4-dichloropyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anti-inflammatory, anticancer, and antiviral effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrimidine core substituted with benzyl and dichloro groups. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds exhibit potent anti-inflammatory effects. For instance, a study highlighted the inhibition of cyclooxygenase-2 (COX-2) activity by pyrimidine derivatives, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . this compound has shown similar potential in suppressing COX-2 activity.

2. Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The mechanism involves upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | TBD | Induces apoptosis |

| MCF-7 | TBD | Induces apoptosis |

3. Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against HIV-1. Studies have shown that certain pyrimidine derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating a robust interaction with viral proteins and inhibiting replication . Although specific data on this compound is limited, its structural analogs have shown promising results.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the pyrimidine core or the benzyl group can significantly impact potency and selectivity against various biological targets. For example, substituents that enhance electron density on the pyrimidine ring have been associated with increased anti-inflammatory activity .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study evaluated several pyrimidine derivatives for their anti-inflammatory activity using an animal model of carrageenan-induced paw edema. The results indicated that compounds similar to this compound significantly reduced edema compared to controls .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, this compound was tested on HepG2 cells. The treatment resulted in a marked increase in apoptotic cell death as evidenced by flow cytometry analysis showing increased levels of annexin V-positive cells post-treatment .

Properties

Molecular Formula |

C12H8Cl2N2O2 |

|---|---|

Molecular Weight |

283.11 g/mol |

IUPAC Name |

benzyl 2,4-dichloropyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-10-9(6-15-12(14)16-10)11(17)18-7-8-4-2-1-3-5-8/h1-6H,7H2 |

InChI Key |

FFNQAUXFSCDOJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.